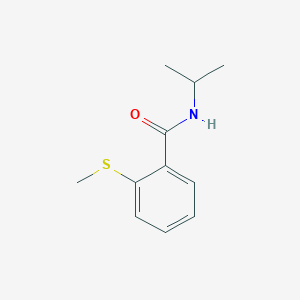

N-isopropyl-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQXELCRJEEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(methylthio)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is promoted by the base lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides . The reaction conditions typically involve the use of LDA in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(methylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The isopropyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-isopropyl-2-(methylthio)benzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(methylthio)benzamide involves its interaction with specific molecular targets. Preliminary studies suggest that the compound may act through the deprotonative aroylation of methyl sulfides, promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This interaction can lead to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Key Findings :

- The isopropyl-substituted compound exhibits higher purity (87%) and a significantly elevated melting point (176–178°C) compared to the ethyl analog, suggesting enhanced crystallinity.

- The tert-butyl group reduces the melting point drastically (119–120°C), likely due to steric hindrance disrupting packing efficiency .

Functional Group Variations: Methylthio vs. Other Substituents

and provide comparisons of benzamides with diverse substituents (Table 2):

Key Findings :

- Acylamino substituents () show strong enzyme inhibition, with chain length having minimal impact, while the presence of a 2-acylamino group is critical for activity .

Antimicrobial and Antitubercular Activity

and highlight benzamide derivatives with methylthio-containing side chains (Table 3):

Key Findings :

- Methylthio-thiadiazole hybrids () demonstrate broad-spectrum antimicrobial activity, outperforming standard drugs in some cases .

- Fluorinated benzylidene derivatives () show moderate antitubercular activity, suggesting that electronic effects (e.g., fluorine) enhance target binding .

Enzyme Inhibition Potential

reveals that 2-acylamino benzamides inhibit PCAF histone acetyltransferase (HAT), with 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide achieving 79% inhibition at 100 μM .

Q & A

Q. Structural Influence :

| Substituent | Bioactivity Trend | Key Mechanism Insight |

|---|---|---|

| Methylthio | Enhanced lipophilicity & target binding | Improves membrane permeability |

| Pyrrole/Thiazole | Selective enzyme inhibition | Steric hindrance in active site |

What experimental strategies can resolve discrepancies in reported biological activities of this compound analogs?

Advanced Research Focus

Discrepancies may arise from variations in assay conditions or structural impurities. Mitigation approaches include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or viral polymerases .

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites influencing efficacy .

How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Advanced Research Focus

SAR strategies involve:

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide/sulfone groups) to assess impact on solubility and target binding .

- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or tert-butyl to enhance metabolic stability .

- In Vitro Screening : Test analogs against panels of enzymes (e.g., kinases, proteases) or cell lines (e.g., HepG2 for hepatotoxicity) to identify lead candidates .

What are the challenges in assessing the in vivo efficacy of this compound, and how can pharmacokinetic properties be optimized?

Advanced Research Focus

Key challenges include poor aqueous solubility and rapid hepatic metabolism. Solutions:

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) for sustained release .

- PK/PD Studies : Monitor plasma half-life (t1/2) and tissue distribution in rodent models using radiolabeled compounds (e.g., 14C-tracing) .

How does the methylthio group influence chemical reactivity compared to other sulfur-containing substituents?

Advanced Research Focus

The methylthio group (-SMe) exhibits unique reactivity:

-

Oxidation Sensitivity : Susceptible to oxidation (e.g., H2O2) forming sulfoxide (-SOCH3) or sulfone (-SO2CH3), altering electronic properties .

-

Nucleophilic Substitution : Participates in SNAr reactions on aromatic rings, enabling further functionalization .

-

Comparative Reactivity :

Substituent Oxidation Potential Electronic Effect -SMe Moderate (→ -SOCH3) Electron-donating -SO2Me Low Electron-withdrawing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.